molecular formula C31H36N4O7S B1334954 Fmoc-Arg(Mtr)-OH CAS No. 98930-01-9

Fmoc-Arg(Mtr)-OH

Cat. No.: B1334954
CAS No.: 98930-01-9
M. Wt: 608.7 g/mol
InChI Key: LKGHIEITYHYVED-SANMLTNESA-N
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Description

The compound 9-fluorenylmethoxycarbonyl-L-arginine (4-methoxy-2,3,6-trimethylbenzenesulfonyl)-hydroxide is a derivative of the amino acid arginine. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis method. The 9-fluorenylmethoxycarbonyl group serves as a protecting group for the amino terminus, while the 4-methoxy-2,3,6-trimethylbenzenesulfonyl group protects the guanidino group of arginine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-fluorenylmethoxycarbonyl-L-arginine (4-methoxy-2,3,6-trimethylbenzenesulfonyl)-hydroxide typically involves the following steps:

    Protection of the amino group: The amino group of arginine is protected by reacting it with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine.

    Protection of the guanidino group: The guanidino group of arginine is protected by reacting it with 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride in the presence of a base such as sodium carbonate or triethylamine.

    Purification: The resulting compound is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of 9-fluorenylmethoxycarbonyl-L-arginine (4-methoxy-2,3,6-trimethylbenzenesulfonyl)-hydroxide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the purification process is scaled up accordingly.

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: The 9-fluorenylmethoxycarbonyl group can be removed using piperidine, while the 4-methoxy-2,3,6-trimethylbenzenesulfonyl group can be removed using trifluoroacetic acid.

    Substitution Reactions: The compound can undergo substitution reactions where the protecting groups are replaced with other functional groups.

Common Reagents and Conditions:

    Piperidine: Used for the removal of the 9-fluorenylmethoxycarbonyl group.

    Trifluoroacetic Acid: Used for the removal of the 4-methoxy-2,3,6-trimethylbenzenesulfonyl group.

Major Products:

    Deprotected Arginine: The removal of the protecting groups yields free arginine.

    Substituted Derivatives: Substitution reactions yield various derivatives of arginine.

Scientific Research Applications

Chemistry:

  • Used in the synthesis of peptides and proteins.
  • Serves as a building block for the preparation of complex molecules.

Biology:

  • Used in the study of protein-protein interactions.
  • Helps in the investigation of enzyme-substrate interactions.

Medicine:

  • Used in the development of peptide-based drugs.
  • Serves as a precursor for the synthesis of therapeutic peptides.

Industry:

  • Used in the production of peptide-based materials.
  • Serves as a key component in the manufacturing of biocompatible hydrogels.

Mechanism of Action

The compound exerts its effects by protecting the amino and guanidino groups of arginine during peptide synthesis. The 9-fluorenylmethoxycarbonyl group prevents unwanted reactions at the amino terminus, while the 4-methoxy-2,3,6-trimethylbenzenesulfonyl group protects the guanidino group. These protecting groups are selectively removed under specific conditions to yield the desired peptide.

Comparison with Similar Compounds

  • 9-fluorenylmethoxycarbonyl-L-arginine (2,2,5,7,8-pentamethylchroman-6-sulfonyl)-hydroxide
  • 9-fluorenylmethoxycarbonyl-L-arginine (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-hydroxide

Uniqueness:

  • The 4-methoxy-2,3,6-trimethylbenzenesulfonyl group provides unique steric and electronic properties that enhance the stability of the protected arginine.
  • The compound offers selective deprotection under mild conditions, making it suitable for the synthesis of sensitive peptides.

Properties

IUPAC Name

(2S)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36N4O7S/c1-18-16-27(41-4)19(2)20(3)28(18)43(39,40)35-30(32)33-15-9-14-26(29(36)37)34-31(38)42-17-25-23-12-7-5-10-21(23)22-11-6-8-13-24(22)25/h5-8,10-13,16,25-26H,9,14-15,17H2,1-4H3,(H,34,38)(H,36,37)(H3,32,33,35)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGHIEITYHYVED-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701106298
Record name N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N5-[imino[[(4-methoxy-2,3,6-trimethylphenyl)sulfonyl]amino]methyl]-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701106298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

608.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98930-01-9
Record name N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N5-[imino[[(4-methoxy-2,3,6-trimethylphenyl)sulfonyl]amino]methyl]-L-ornithine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98930-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N5-[imino[[(4-methoxy-2,3,6-trimethylphenyl)sulfonyl]amino]methyl]-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701106298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-Arg(Mtr)-OH
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the acid lability of the arylsulfonyl protecting group in Fmoc-Arg(Mtr)-OH?

A1: this compound utilizes the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group to protect the guanidine side chain of arginine during peptide synthesis. The acid lability of this protecting group is crucial because it allows for its removal under specific acidic conditions without affecting the rest of the peptide structure. The research indicates that the Mtr group exhibits higher acid lability compared to other arylsulfonyl groups like Tip (2,4,6-triisopropylbenzenesulphonyl), Mtbs (4-methoxy-3,5-di-tert-butylbenzenesulphonyl), and Phen (phenanthrene-3-sulphonyl) []. This higher lability makes Mtr a desirable protecting group for arginine in solid-phase peptide synthesis, enabling efficient deprotection and ultimately, the synthesis of the desired peptide sequence.

Q2: How does the structure of the arylsulfonyl group influence its acid lability in the context of arginine protection?

A2: The research highlights the impact of substituents on the arylsulfonyl group and their effect on acid lability. Electron-donating alkyl groups, like methyl groups in Mtr, increase the electron density at the sulfonyl sulfur, making it more susceptible to acid-catalyzed cleavage []. The study observes that the acid lability increases with the electron-donating ability of the substituents in the following order: methyl > isopropyl > tert-butyl. This information is valuable for designing new protecting groups with tailored acid lability for specific peptide synthesis needs.

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